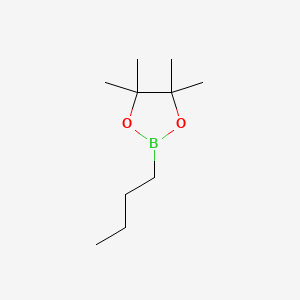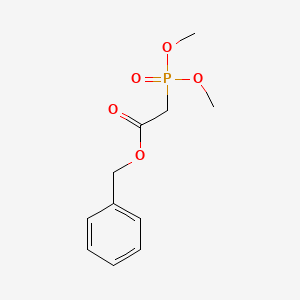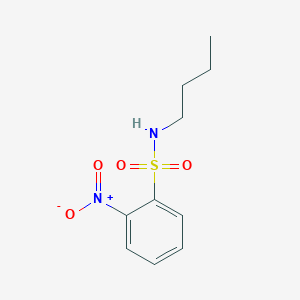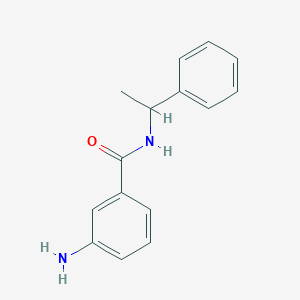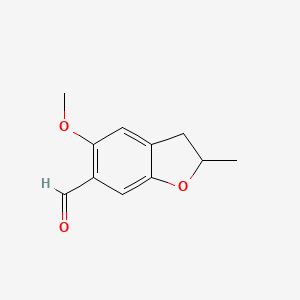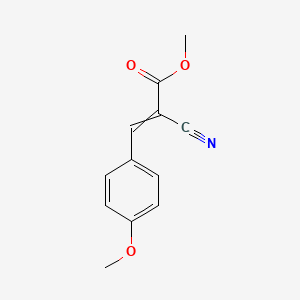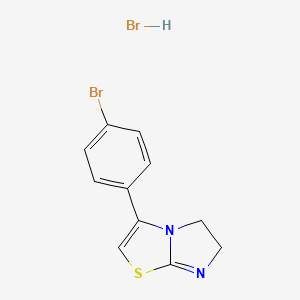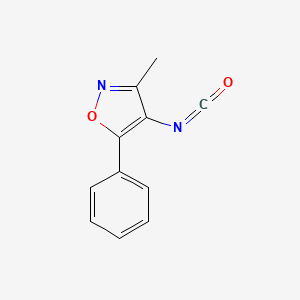
4-Isocyanato-3-Methyl-5-Phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-3-Methyl-5-Phenylisoxazole is an organic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an isoxazole ring, which is further substituted with a methyl group and a phenyl group . It is primarily used in chemical research and industrial applications.
Preparation Methods
The synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole typically involves the reaction of 3-Methyl-5-Phenylisoxazole with phosgene (COCl₂) in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
3-Methyl-5-Phenylisoxazole+Phosgene→this compound+HCl
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4-Isocyanato-3-Methyl-5-Phenylisoxazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and controlled temperatures . Major products formed from these reactions include ureas, carbamates, and polyurethanes .
Scientific Research Applications
4-Isocyanato-3-Methyl-5-Phenylisoxazole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Isocyanato-3-Methyl-5-Phenylisoxazole involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds . This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates, and the modification of biomolecules .
Comparison with Similar Compounds
4-Isocyanato-3-Methyl-5-Phenylisoxazole can be compared with other isocyanate-containing compounds, such as:
4-Isocyanato-5-Methyl-3-Phenylisoxazole: Similar structure but with different substitution pattern.
Phenyl Isocyanate: Lacks the isoxazole ring, making it less versatile in certain applications.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.
The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are valuable in research and industrial applications .
Properties
IUPAC Name |
4-isocyanato-3-methyl-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPULDWGBONCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N=C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380149 |
Source


|
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-89-4 |
Source


|
| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
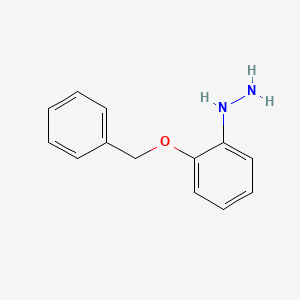


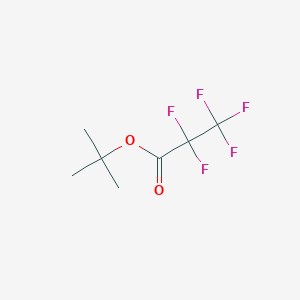
![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)

